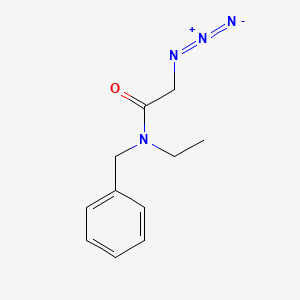

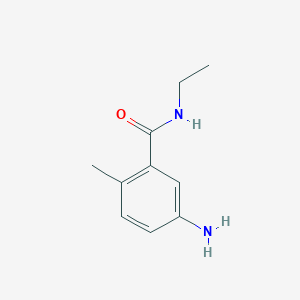

2-azido-N-benzyl-N-ethylacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azides, such as 2-Azido-N-benzyl-N-ethylacetamide, can be achieved through various methods. One approach involves the use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate [Cu(OTf)2], enabling a simple, practical, and efficient direct synthesis of organic azides in good yields from secondary benzylic alcohols .Chemical Reactions Analysis

Organic azides, such as this compound, exhibit unique reactivities . They can be used as nucleophiles in SN2 reactions . The azide ion is a great nucleophile, and in SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

2-Azido-N-benzyl-N-ethylacetamide is involved in various synthesis and chemical reaction pathways, offering a versatile foundation for the creation of complex molecules. A notable application is in the formation of lactams through intramolecular reactions of benzylic azides with ketones, showcasing the compound's role in generating bicyclic structures via Schmidt and Mannich reactions (Wrobleski & Aubé, 2001). Additionally, its utility extends to the synthesis of glycosidase inhibitors, where it is used to create structurally diverse derivatives of naturally occurring inhibitors, highlighting its significance in medicinal chemistry research (Choubdar et al., 2008).

Methodological Innovations

The compound plays a critical role in methodological advancements within organic synthesis. For example, its involvement in the development of diastereoselective radical cascade reactions for the synthesis of leucomitosane demonstrates its importance in enhancing synthetic routes to complex molecular architectures (Brucelle & Renaud, 2013). This highlights the compound's utility in facilitating innovative synthetic strategies that can be applied to the synthesis of natural products and pharmaceuticals.

Carbohydrate Chemistry

In carbohydrate chemistry, this compound serves as a pivotal reagent in the azidation of partially protected carbohydrate derivatives. This process is crucial for the synthesis of complex oligosaccharides and glycoconjugates, underscoring the compound's significance in the development of therapeutics and understanding biological processes (Kononov et al., 2020).

Nucleoside Analog Synthesis

Furthermore, the azido group of this compound is instrumental in the metabolic labeling of DNA, facilitating the sensitive detection of DNA replication in living cells. This application is essential for bioorthogonal chemistry, allowing researchers to study cellular processes with minimal interference with natural biological functions (Neef & Luedtke, 2014).

Polymer and Material Science

In polymer and material science, the compound's azido functionality is exploited in click chemistry reactions to synthesize block copolymers. These materials have applications in drug delivery, tissue engineering, and the development of novel materials with specific properties (Agut, Taton, & Lecommandoux, 2007).

Eigenschaften

IUPAC Name |

2-azido-N-benzyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-15(11(16)8-13-14-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZSFCYXGWMNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)

![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)

![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)

![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)

![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)